4-fluoro-N-(hydroxymethyl)benzamide
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Overview
Description
4-fluoro-N-(hydroxymethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzene ring and a hydroxymethyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(hydroxymethyl)benzamide can be achieved through the direct condensation of 4-fluorobenzoic acid with hydroxymethylamine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(hydroxymethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-fluoro-N-(carboxymethyl)benzamide.
Reduction: 4-fluoro-N-(hydroxymethyl)aniline.
Substitution: 4-methoxy-N-(hydroxymethyl)benzamide.
Scientific Research Applications
4-fluoro-N-(hydroxymethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of succinate dehydrogenase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of succinate dehydrogenase, preventing the enzyme from catalyzing the oxidation of succinate to fumarate. This inhibition disrupts the electron transport chain and reduces cellular respiration, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzamide: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
4-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
N-(hydroxymethyl)benzamide: Lacks the fluorine atom, affecting its chemical stability and reactivity.
Uniqueness
4-fluoro-N-(hydroxymethyl)benzamide is unique due to the presence of both the fluorine atom and the hydroxymethyl group. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic aromatic substitution reactions and enhanced stability under various conditions .
Properties
CAS No. |
40478-09-9 |
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Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
4-fluoro-N-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C8H8FNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12) |
InChI Key |
VGLPLLKJZIFQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCO)F |
Origin of Product |
United States |
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